molecular formula C11H13NO3 B1618705 4-[(2-Methylphenyl)amino]-4-oxobutanoic acid CAS No. 37600-45-6

4-[(2-Methylphenyl)amino]-4-oxobutanoic acid

Cat. No. B1618705
CAS RN: 37600-45-6
M. Wt: 207.23 g/mol
InChI Key: JGLMJUORSRRINV-UHFFFAOYSA-N
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Description

“4-[(2-Methylphenyl)amino]-4-oxobutanoic acid” is an organic compound . It is a solid substance . The empirical formula of this compound is C11H13NO3 .


Molecular Structure Analysis

The molecular weight of “4-[(2-Methylphenyl)amino]-4-oxobutanoic acid” is 207.23 . The SMILES string representation of this compound is O=C(O)CCC(Nc1ccccc1C)=O .


Physical And Chemical Properties Analysis

“4-[(2-Methylphenyl)amino]-4-oxobutanoic acid” is a solid substance . The empirical formula of this compound is C11H13NO3 , and its molecular weight is 207.23 .

Scientific Research Applications

Molecular Docking and Biological Activities

  • The study of derivatives of butanoic acid, including those with structural similarities to 4-[(2-Methylphenyl)amino]-4-oxobutanoic acid, has revealed their potential in inhibiting the Placenta growth factor (PIGF-1), suggesting significant biological activities. This was demonstrated through molecular docking studies, which also highlighted their potential pharmacological importance Vanasundari et al., 2018.

Spectroscopic Analysis and Nonlinear Optical Properties

  • Research on related compounds, such as 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, has focused on their structural and spectroscopic analysis, including FT-IR, molecular structure determination, and nonlinear optical properties. These studies provide insights into the molecular stability, charge distribution, and potential for applications in nonlinear optics Rahul Raju et al., 2015.

Antiproliferative Activity and Chemical Synthesis

  • The synthesis and investigation of antiproliferative activities of methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives aim to explore their cytotoxic properties. In silico evaluations suggest these compounds' potential in inhibiting biological targets like DNA gyrase, pointing towards their possible application in cancer research L. Yurttaş et al., 2022.

Electrochemical Analysis for Environmental Applications

  • The electrochemical oxidation of pollutants on various anodes has been investigated, showing that related compounds can be efficiently oxidized, suggesting potential applications in environmental cleanup and wastewater treatment J. Santos et al., 2020.

Reactive and Spectroscopic Properties Analysis

  • The spectroscopic properties and reactivity of compounds structurally related to 4-[(2-Methylphenyl)amino]-4-oxobutanoic acid have been extensively studied, highlighting their potential for further investigations into their reactivity and applications in materials science Y. Sheena Mary et al., 2017.

Safety and Hazards

The safety data sheet for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed and can cause skin and eye irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment .

properties

IUPAC Name

4-(2-methylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8-4-2-3-5-9(8)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLMJUORSRRINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351223
Record name 4-[(2-methylphenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37600-45-6
Record name 4-[(2-Methylphenyl)amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37600-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-methylphenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(O-TOLYL)SUCCINAMIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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